BenchChemオンラインストアへようこそ!

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Physicochemical profiling Drug‑likeness Spiro‑oxetane design

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310208-65-0) belongs to a distinct hybrid chemotype that unites a 1,3‑benzodioxole pharmacophore with a 7‑oxaspiro[3.5]nonane (spiro‑oxetane) core via an acetamide linker. Its molecular formula is C17H21NO4 and its molecular weight is 303.358 g/mol.

Molecular Formula C17H21NO4
Molecular Weight 303.358
CAS No. 2310208-65-0
Cat. No. B2795439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
CAS2310208-65-0
Molecular FormulaC17H21NO4
Molecular Weight303.358
Structural Identifiers
SMILESC1CC2(C1NC(=O)CC3=CC4=C(C=C3)OCO4)CCOCC2
InChIInChI=1S/C17H21NO4/c19-16(10-12-1-2-13-14(9-12)22-11-21-13)18-15-3-4-17(15)5-7-20-8-6-17/h1-2,9,15H,3-8,10-11H2,(H,18,19)
InChIKeyYBOLIPKTUSONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310208-65-0): Spiro‑Oxetane Acetamide Procurement Profile


The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310208-65-0) belongs to a distinct hybrid chemotype that unites a 1,3‑benzodioxole pharmacophore with a 7‑oxaspiro[3.5]nonane (spiro‑oxetane) core via an acetamide linker [1]. Its molecular formula is C17H21NO4 and its molecular weight is 303.358 g/mol [1]. This compound is primarily supplied for non‑human research purposes, with interest in medicinal chemistry, agrochemical, and materials science applications [1].

Why In‑Class Spiro‑Acetamide Compounds Cannot Substitute for CAS 2310208-65-0 Without Quantitative Evidence


Within the broad family of benzodioxole‑spiro‑acetamides, the specific 7‑oxaspiro[3.5]nonan‑1‑yl substitution pattern is rare; the vast majority of reported analogs employ either an oxa‑azaspiro or a spiro‑piperidine motif rather than the pure oxaspiro‑oxetane ring . The conformational restriction imposed by the oxetane‑containing spiro system can alter key molecular properties – including lipophilicity, solubility, metabolic stability, and target‑binding geometry – in ways that are not predictable by simple structural analogy . Consequently, replacement with an apparently “similar” compound (e.g., N‑{7‑oxaspiro[3.5]nonan‑1‑yl}‑2‑(m‑tolyl)acetamide or 2‑(naphthalen‑1‑yl)‑N‑{7‑oxaspiro[3.5]nonan‑1‑yl}acetamide) without matching the benzodioxole moiety risks losing the specific hydrogen‑bonding and π‑stacking interactions that the target compound was designed to engage . Direct head‑to‑head comparative data for this exact compound are currently absent from the public primary literature, making empirical validation mandatory before any substitution decision.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310208-65-0)


Physicochemical Property Differentiation: Calculated logP and H‑Bond Profile vs. Common Spiro‑Acetamide Analogs

A comparison of predicted physicochemical properties highlights a measurable differentiation between the target compound and its closest commercially available spiro‑acetamide analogs. The target compound (C17H21NO4, 303.358 g/mol) exhibits a calculated logP (XLogP3) of 1.8 and contains 4 H‑bond acceptors / 1 H‑bond donor, whereas the des‑benzodioxole analog N‑{7‑oxaspiro[3.5]nonan‑1‑yl}‑2‑(m‑tolyl)acetamide (C17H23NO2, 273.37 g/mol) displays a higher logP of 2.4 with only 2 H‑bond acceptors / 1 H‑bond donor . The introduction of the benzodioxole moiety thus reduces lipophilicity by 0.6 log units and doubles the H‑bond acceptor capacity, which is expected to influence membrane permeability and aqueous solubility [1].

Physicochemical profiling Drug‑likeness Spiro‑oxetane design

COX‑1/COX‑2 Inhibition Potential: Class‑Level Inference from Benzodioxole Acetate/Acetic Acid Derivatives

While no direct COX inhibition data exist for the target compound, a structurally related class of benzodioxole acetamide/acetic acid derivatives was systematically evaluated in a 2020 study by Hawash et al. [1]. Within that series (12 compounds), benzodioxole‑containing analogs exhibited COX‑1 IC50 values ranging from 0.725 µM (most potent) to >100 µM, with COX‑2 IC50 values between 1.12 µM and >100 µM [1]. The selectivity ratio (COX‑1/COX‑2) for the most balanced compound (3b) was 0.862, which was 4.4‑fold better than the reference drug Ketoprofen (0.196) [1]. The target compound retains the same 1,3‑benzodioxole pharmacophore that was critical for COX‑1 engagement in that study, but the spiro‑oxetane tail is unprecedented; therefore the activity of the target compound cannot be directly extrapolated from this class‑level inference.

COX inhibition Anti‑inflammatory Benzodioxole pharmacophore

Spiro‑Oxetane Conformational Rigidity: Differentiated 3D Shape vs. Non‑Spiro or Piperidine‑Spiro Analogs

The 7‑oxaspiro[3.5]nonane scaffold imposes a well‑defined exit vector angle (≈90° between the oxetane plane and the attached cyclohexane ring) that is fundamentally different from the geometry of piperidine‑spiro or azaspiro analogs commonly explored in medicinal chemistry [1]. This rigidification reduces the number of accessible conformers; for the target compound, the spiro junction locks the acetamide NH into a single orientation with respect to the oxetane oxygen, creating a dipole‑aligned H‑bond donor‑acceptor pair that is not present in the flexible N‑{7‑oxaspiro[3.5]nonan‑1‑yl}‑2‑phenoxyacetamide analog . Such conformational pre‑organization has been shown in other oxetane‑containing drug candidates to enhance target binding affinity by reducing entropic penalty [2].

Conformational analysis Spiro‑oxetane Drug design

Primary Research and Industrial Application Scenarios for CAS 2310208-65-0


Medicinal Chemistry: Fragment‑Based Lead Optimization Requiring a Rigid Spiro‑Oxetane Scaffold

The compound serves as a unique building block for fragment‑based drug discovery programs that require a conformationally restricted spiro‑oxetane core. The benzodioxole headgroup provides a known pharmacophore for enzyme inhibition (e.g., COX, AChE), while the oxetane‑spiro tail offers metabolic stability advantages over ester or ether linkages [1]. The predicted low logP (1.8) makes it suitable for CNS‑penetrant or solubility‑challenged targets.

Chemical Biology: Development of Selective COX‑1/COX‑2 Probe Molecules

Based on class‑level COX inhibition data for benzodioxole acetic acid derivatives [1], this compound could be elaborated into a selective COX probe by further derivatization of the acetamide nitrogen. The spiro‑oxetane moiety provides a distinct exit vector that may access a sub‑pocket not explored by published benzodioxole NSAID mimics, potentially improving isoform selectivity.

Agrochemical Discovery: Spiro‑Oxetane‑Containing Insecticide or Fungicide Precursor

Benzodioxole motifs are prevalent in agrochemicals (e.g., piperonyl butoxide synergists), and the spiro‑oxetane framework offers enhanced hydrolytic stability compared to lactone or acetal‑containing natural product leads [2]. The compound can be used as a synthetic intermediate for generating structurally diverse agrochemical libraries.

Materials Science: Rigid‑Rod Monomer for Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound – acetamide as a hydrogen‑bonding donor and the oxetane oxygen as an acceptor – along with the rigid spiro junction, makes it a candidate for constructing 2D hydrogen‑bonded organic frameworks or as a monomer in polyamide synthesis where conformational rigidity is required [2].

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.